Butethamine
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Overview
Description
Butethamine is a local anesthetic that belongs to the ester class of para-aminobenzoic acid derivatives. It is known for its rapid onset of action and reduced toxicity compared to other anesthetics like procaine . The molecular formula of this compound is C13H20N2O2, and it has a molecular weight of 236.32 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butethamine can be synthesized through the esterification of para-aminobenzoic acid with an appropriate alcohol under acidic conditions. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow synthesis method. This method optimizes reaction time and sequences, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Butethamine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding benzoic acids.
Reduction: The nitro group in this compound can be reduced to an amine group.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Nitric acid (HNO3) at atmospheric pressure.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Benzoic acids.
Reduction: Primary amines.
Substitution: Alkyl-substituted amines.
Scientific Research Applications
Butethamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other chemical compounds.
Biology: Employed in studies involving local anesthetics and their effects on biological tissues.
Medicine: Utilized as a local anesthetic in dental procedures and minor surgeries.
Industry: Applied in the production of various pharmaceuticals and chemical intermediates.
Mechanism of Action
Butethamine exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of action potentials. This results in a reversible loss of sensation in the targeted area . The primary molecular targets are the sodium channel alpha subunits in the brain .
Comparison with Similar Compounds
Benzocaine: A local anesthetic with similar properties but used primarily in topical applications.
Lidocaine: An amide-type local anesthetic with a longer duration of action and different metabolic pathways.
Uniqueness of this compound: this compound’s rapid onset of action and reduced toxicity make it a preferred choice for certain medical and dental procedures. Its unique ester structure allows for quick metabolism and elimination from the body, reducing the risk of prolonged side effects .
Properties
CAS No. |
2090-89-3 |
---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-(2-methylpropylamino)ethyl 4-aminobenzoate |
InChI |
InChI=1S/C13H20N2O2/c1-10(2)9-15-7-8-17-13(16)11-3-5-12(14)6-4-11/h3-6,10,15H,7-9,14H2,1-2H3 |
InChI Key |
WDICTQVBXKADBP-UHFFFAOYSA-N |
SMILES |
CC(C)CNCCOC(=O)C1=CC=C(C=C1)N |
Canonical SMILES |
CC(C)CNCCOC(=O)C1=CC=C(C=C1)N |
2090-89-3 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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